molecular formula C22H20N2O5 B11554801 3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Katalognummer: B11554801
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: RJEQQTNLLNIGGL-YDZHTSKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a phenyl group, and a dimethylphenoxyacetamido moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate typically involves multiple steps, including the formation of the furan ring, the introduction of the phenyl group, and the attachment of the dimethylphenoxyacetamido moiety. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Dimethylphenoxyacetamido Moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenyl or furan derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that the compound can bind to, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

    2-(2,6-Dimethylphenoxy)acetic acid: Shares the dimethylphenoxy moiety.

    Furan-2-carboxylic acid: Contains the furan ring and carboxylate group.

    N-Phenylacetamide: Features the phenylacetamido structure.

Uniqueness: 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in the individual similar compounds

Eigenschaften

Molekularformel

C22H20N2O5

Molekulargewicht

392.4 g/mol

IUPAC-Name

[3-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C22H20N2O5/c1-15-6-3-7-16(2)21(15)28-14-20(25)24-23-13-17-8-4-9-18(12-17)29-22(26)19-10-5-11-27-19/h3-13H,14H2,1-2H3,(H,24,25)/b23-13+

InChI-Schlüssel

RJEQQTNLLNIGGL-YDZHTSKRSA-N

Isomerische SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CO3

Kanonische SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.